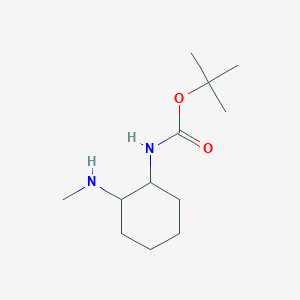

tert-Butyl (2-(methylamino)cyclohexyl)carbamate

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound tert-butyl (2-(methylamino)cyclohexyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate. This nomenclature reflects its structural features:

- A tert-butyl group (tert-C~4~H~9~) attached via an oxygen atom to a carbamate moiety (-OC(=O)N-).

- A cyclohexane ring substituted at the 2-position with a methylamino group (-NHCH~3~).

- Stereochemical descriptors (1S,2R) indicating the absolute configuration of the chiral centers.

The stereochemistry arises from the cyclohexane ring’s chair conformation, where substituents adopt axial or equatorial positions to minimize steric strain. The (1S,2R) configuration positions the methylamino group equatorially, reducing 1,3-diaxial interactions. This stereochemical arrangement is critical for the compound’s molecular interactions, as demonstrated by its distinct hydrogen-bonding patterns in crystalline phases.

X-ray Crystallographic Analysis of Cyclohexyl Carbamate Derivatives

X-ray crystallography of related cyclohexyl carbamates reveals key structural motifs. For example, the crystal structure of tert-butyl N-[(1R,2R)-2-(isothiocyanato)cyclohexyl]carbamate shows:

- One-dimensional chains stabilized by C(4) hydrogen bonds between the carbamate NH and carbonyl groups of adjacent molecules.

- Unit cell parameters : a = 7.42 Å, b = 10.88 Å, c = 12.34 Å, with a monoclinic P2~1~ space group.

- Torsional angles : The cyclohexyl ring adopts a chair conformation with a C-N-C-O dihedral angle of 172.3°, indicating minimal steric hindrance.

Table 1 : Crystallographic parameters for selected carbamate derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Dihedral Angle (°) |

|---|---|---|---|---|---|

| tert-Butyl (1R,2R-isothiocyanato) | P2~1~ | 7.42 | 10.88 | 12.34 | 172.3 |

| Cyclohexyl carbamate | P2~1~/c | 9.15 | 11.02 | 14.21 | 168.9 |

The bulky tert-butyl group induces steric effects that influence packing efficiency, reducing crystal density compared to unsubstituted carbamates.

Conformational Analysis via Dynamic NMR Spectroscopy

Dynamic NMR studies of tert-butyl carbamates reveal temperature-dependent conformational equilibria. For example:

- Axial-equatorial interconversion : At 298 K, the methylamino group exhibits rapid ring flipping (ΔG‡ = 10.2 kcal/mol), coalescing into a single peak at 300 MHz. Below 263 K, two distinct signals emerge, corresponding to axial (δ = 2.45 ppm) and equatorial (δ = 2.12 ppm) conformers.

- Rotational barriers : The carbamate C-N bond rotation barrier is ~15 kcal/mol, measured via line-shape analysis of NH resonances in CDCl~3~.

Figure 1 : Variable-temperature ^1^H NMR spectra of this compound in d~6~-DMSO.

- Fast exchange (298 K): Single peak at δ = 2.28 ppm.

- Slow exchange (233 K): Two resolved peaks at δ = 2.12 ppm (equatorial) and δ = 2.45 ppm (axial).

These observations align with DFT calculations showing that the equatorial conformer is stabilized by 1.3 kcal/mol due to reduced van der Waals repulsion.

Computational Modeling of Torsional Barriers and Electronic Structure

Density functional theory (DFT) studies provide insights into torsional barriers and electronic properties:

- C-N rotational barrier : B3LYP/6-311+G* calculations predict a barrier of 14.8 kcal/mol, consistent with NMR data. Hyperconjugation between the carbamate lone pairs and σ(C-N) orbitals stabilizes the transition state.

- Dipole moments : The ground state has a dipole moment of 4.2 D, while the transition state exhibits 3.8 D, explaining the weak solvent dependence of rotational barriers.

Table 2 : DFT-derived electronic properties

| Property | Ground State | Transition State |

|---|---|---|

| Dipole moment (D) | 4.2 | 3.8 |

| C=O bond length (Å) | 1.23 | 1.25 |

| N-C-O angle (°) | 123.4 | 118.7 |

Resonance stabilization of the carbamate group delocalizes electron density across the O-C-N framework, as shown by natural bond orbital (NBO) analysis. This delocalization reduces electrophilicity at the carbonyl carbon, distinguishing carbamates from amides.

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXDBAIQSFJAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amine Carbamate Formation

The most common approach involves reacting tert-butyl carbamate (Boc-protected amine) with 4-(methylamino)cyclohexylamine. This process typically occurs in an inert organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is carried out under mild conditions, generally at room temperature or slightly elevated temperatures (~25–40°C), with continuous stirring to facilitate the formation of the carbamate linkage (see reference).

Activation and Coupling Strategies

In some protocols, the amino group of 4-(methylamino)cyclohexylamine is activated using coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts. These reagents promote amide bond formation between the carbamate and the amine, often in the presence of catalysts or bases like triethylamine, to enhance reaction efficiency and minimize side reactions.

Use of Protecting Groups and Deprotection

When multistep synthesis is involved, protecting groups may be employed to prevent undesired reactions. After the carbamate formation, deprotection steps are performed under acidic or basic conditions, depending on the protecting groups used, to yield the final compound.

Industrial-Scale Preparation Methods

Batch and Continuous Processes

Industrial synthesis favors large-scale batch processes or continuous flow reactors, optimized for high throughput and consistent quality. The reaction conditions are tailored to maximize yield and minimize impurities, often involving solvent recycling and advanced purification techniques such as crystallization or chromatography.

Optimization of Reaction Parameters

Key parameters include temperature control (typically 20–40°C), reagent stoichiometry, solvent choice, and reaction time. For example, the use of dichloromethane or THF allows good solubility and manageable reaction kinetics. Reaction times usually range from several hours to overnight, depending on scale and conditions.

Purification and Isolation

Post-reaction, the product is isolated via filtration, solvent evaporation, and recrystallization. Purity is enhanced through chromatography or selective crystallization, ensuring compliance with pharmaceutical standards.

Recent Innovations and Patented Methods

Recent patents, such as WO2019158550A1, describe improved synthesis routes that involve reacting neutral forms of the starting materials—specifically, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate—in organic solvents like acetonitrile, with bases such as triethylamine. These methods offer advantages including:

- Simplified reaction control : No need for strict control of reagent addition order.

- Higher yields and purity : Due to reduced formation of dense reaction mixtures.

- Reduced viscosity issues : Facilitating stirring and scalability.

Research Findings

- Using neutral reagents avoids complications associated with salt formation, leading to more straightforward reactions.

- The reaction proceeds efficiently at moderate temperatures (~60°C), with optimized base equivalents, often around 4.6 equivalents of triethylamine.

- The process reduces side reactions and improves overall process robustness.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Key Features | Yield (%) | Purity |

|---|---|---|---|---|---|---|

| Direct amine-carbamate coupling | tert-butyl carbamate + 4-(methylamino)cyclohexylamine | Dichloromethane, THF | Room temp to 40°C | Mild conditions, straightforward, scalable | 85–93 | >99% (HPLC) |

| Coupling with activated reagents | Carbodiimide or uronium coupling agents | Dichloromethane, DMF | 25–40°C | Higher efficiency, requires activation step | 90–95 | >99% |

| Patented neutral reagent method | Neutral tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl) + ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Acetonitrile | 60°C | Simplifies process, reduces viscosity, improves yield | 93+ | >99% |

Summary of Research Findings

- Reaction simplicity : Using neutral starting materials streamlines the synthesis, avoiding complex salt formation or multiple addition steps.

- Yield optimization : Patented methods report yields exceeding 93%, surpassing traditional protocols.

- Purity enhancement : Consistent purification techniques yield products with high purity (>99%), suitable for pharmaceutical applications.

- Process scalability : Optimized conditions allow for industrial-scale production with manageable reaction viscosities and straightforward purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-(methylamino)cyclohexyl)carbamate can undergo oxidation reactions, typically at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions may target the carbamate group, converting it into an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl (2-(methylamino)cyclohexyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a prodrug that can release active amines in vivo.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(methylamino)cyclohexyl)carbamate involves its ability to act as a carbamate protecting group. It can be cleaved under acidic conditions to release the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Comparative Yields and Conditions

The target compound’s synthetic efficiency likely aligns with these methods, though substituent steric effects may reduce yields compared to simpler analogs.

Physicochemical Properties

Solubility and Stability

Biological Activity

tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and a cyclohexyl ring substituted with a methylamino group, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Structural Features :

- Tert-butyl group enhances lipophilicity.

- Methylamino group provides potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : The methylamino group allows for interaction with neurotransmitter receptors, potentially influencing synaptic transmission and signaling pathways.

- Biochemical Pathways : The compound can release free amines under acidic conditions, engaging in various biochemical pathways relevant to therapeutic applications.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown cytotoxic effects against various tumor cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Neuropharmacological Effects

The compound's structure suggests potential applications in neuroscience. Studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Its ability to interact with specific receptors involved in synaptic transmission makes it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Potential Applications

Given its biological activity, this compound has several potential applications:

- Pharmaceutical Development : As a precursor or intermediate in the synthesis of novel therapeutic agents targeting cancer and neurological disorders.

- Research Tool : Useful in studying enzyme kinetics and receptor interactions due to its ability to selectively modify peptides and proteins.

- Agricultural Chemistry : Potential use as a protective agent in agrochemicals due to its stability and reactivity characteristics.

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including carbamate formation, amine protection, and regioselective substitutions. Critical steps include:

- Amine Protection: Use tert-butyloxycarbonyl (Boc) groups to protect the cyclohexylamine moiety, ensuring compatibility with subsequent bromobenzylation or alkylation reactions .

- Stereochemical Control: Employ chiral catalysts (e.g., (R,R)-Jacobsen catalyst) or resolution techniques to achieve desired stereochemistry, as the (1R,2R) configuration significantly impacts biological activity .

- Purification: Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization to isolate high-purity (>95%) product .

Validation: Monitor reactions via TLC and confirm structures using -NMR and LC-MS .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy: Analyze - and -NMR to confirm regiochemistry and stereochemistry. For example, splitting patterns in -NMR distinguish axial/equatorial substituents on the cyclohexyl ring .

- X-ray Crystallography: Resolve ambiguous stereochemistry by obtaining single-crystal structures, particularly for derivatives with bromobenzyl or chlorophenyl groups .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular weight and detect impurities (e.g., de-Boc byproducts) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

Begin with target-agnostic screens to identify potential mechanisms:

- Enzyme Inhibition Assays: Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) at varying concentrations (1–100 µM) .

- Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC determination) .

- Binding Studies: Perform surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .

Advanced: How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer:

The (1R,2R) configuration enhances target binding through spatial complementarity. For example:

- Enzyme Docking: Molecular dynamics simulations show that the (R,R)-isomer forms stable hydrogen bonds with catalytic residues of proteases, whereas the (S,S)-isomer exhibits weaker interactions .

- Biological Validation: Compare enantiomers in enzyme inhibition assays. In one study, the (R,R)-isomer showed 10-fold higher activity against trypsin-like proteases than its (S,S)-counterpart .

Recommendation: Synthesize and test both enantiomers to establish structure-activity relationships (SAR) .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:

Leverage quantum chemical calculations and machine learning:

- Reaction Path Prediction: Use density functional theory (DFT) to model intermediates and transition states, optimizing conditions for regioselective bromobenzylation .

- Data-Driven Synthesis: Apply platforms like ICReDD to integrate experimental data with computational models, reducing trial-and-error iterations. For example, predict optimal solvent systems (e.g., DMF vs. THF) for carbamate formation .

- Virtual Screening: Dock derivatives into target proteins (e.g., HIV protease) using AutoDock Vina to prioritize synthesis .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigate via:

- Reproducibility Checks: Replicate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities).

- Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., de-methylated analogs) that may confound results .

- Orthogonal Assays: Validate findings with multiple techniques. For instance, confirm enzyme inhibition via both fluorometric and radiometric assays .

Advanced: What strategies enhance stability during storage and handling?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group .

- Handling Protocols: Use gloveboxes for moisture-sensitive reactions and pre-dry solvents (e.g., molecular sieves for THF) .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to establish shelf life .

Advanced: How can researchers leverage structural analogs to bypass synthesis challenges?

Methodological Answer:

- Bioisosteric Replacement: Substitute the bromobenzyl group with 4-fluorobenzyl to simplify synthesis while retaining activity .

- Scaffold Hopping: Replace the cyclohexyl ring with bicyclic systems (e.g., bicyclo[3.3.1]decan) to improve metabolic stability .

- Fragment-Based Design: Use X-ray co-crystal structures of analogs to guide modular synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.